

2-(2-Aminoethylamino)ethanethiol chemical properties

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Compound of Interest

Compound Name: **2-(2-Aminoethylamino)ethanethiol**

Cat. No.: **B1656273**

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An In-depth Technical Guide to the Chemical Properties of **2-(2-Aminoethylamino)ethanethiol**

Introduction

2-(2-Aminoethylamino)ethanethiol, also known as WR-1065, is an organic compound containing both amine and thiol functional groups. It is the active metabolite of the radioprotective drug Amifostine (WR-2721) and is of significant interest to researchers in drug development, particularly in the fields of oncology and radiobiology. Its chemical structure, featuring a thiol group and two amino groups, underpins its potent antioxidant and cytoprotective properties. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and relevant biological mechanisms for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The properties of **2-(2-Aminoethylamino)ethanethiol** are often reported for its more stable dihydrochloride salt form, which enhances stability and solubility.^[1] The free base is known to be unstable.^[2]

Table 1: General Properties of **2-(2-Aminoethylamino)ethanethiol** and its Dihydrochloride Salt

Property	Value	Source
IUPAC Name	2-((2-aminoethyl)amino)ethane-1-thiol	-
Synonyms	WR-1065, 2-Aminoethylaminoethanethiol	[1]
CAS Number	1985-39-3 (Parent), 14706-38-8 (Dihydrochloride)	[1]
Molecular Formula	C4H12N2S (Free Base), C4H14Cl2N2S (Dihydrochloride)	[1]
Molecular Weight	120.22 g/mol (Free Base), 193.14 g/mol (Dihydrochloride)	[1]
Appearance	White crystals (as hydrochloride)	[2]

| Solubility | Highly soluble in water and alcohols (e.g., ethanol, methanol). Solubility decreases in organic solvents like DMSO. For biological assays, it is recommended to dissolve in PBS (pH 7.4) at concentrations \leq 10 mM. |[\[1\]](#) |

Spectral Data

Spectroscopic data are crucial for the identification and characterization of **2-(2-Aminoethylamino)ethanethiol**.

Table 2: Key Spectroscopic Signatures

Technique	Key Signatures	Source
Infrared (IR)	N-H stretch: 3300–3500 cm⁻¹ (amine), S-H stretch: 2550–2600 cm⁻¹ (thiol)	[1]
¹ H NMR (D ₂ O)	δ 2.7–3.1 ppm (m, CH ₂ -SH), δ 2.4–2.6 ppm (t, CH ₂ -NH ₂)	[1]

| Mass Spectrometry | Base peak at m/z 120 (corresponding to the parent ion without HCl) |[\[1\]](#) |

Chemical Reactivity and Mechanisms

The reactivity of **2-(2-Aminoethylamino)ethanethiol** is dictated by its nucleophilic thiol and amino groups.

Thiol Group Reactions

- Oxidation: The thiol group is readily oxidized to form a disulfide. This is a key reaction in its antioxidant mechanism. Common oxidizing agents include hydrogen peroxide and iodine.[\[1\]](#)
- Reduction: The compound itself acts as a potent reducing agent due to the presence of the thiol group.[\[1\]](#)
- Metal Chelation: The nucleophilic thiol group enables the chelation of metal ions.[\[1\]](#)

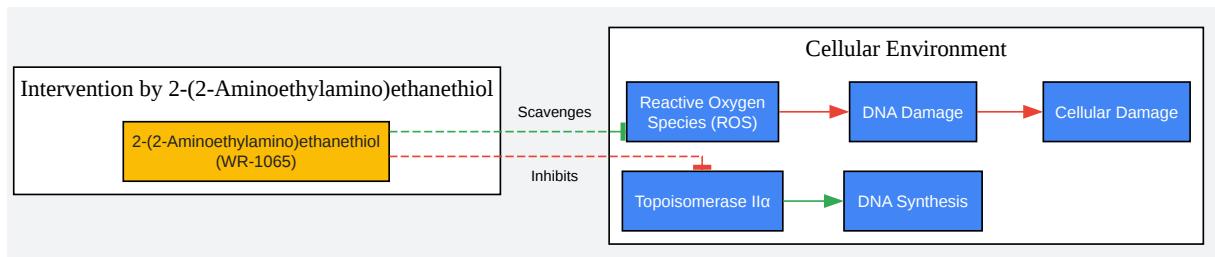
Amino Group Reactions

- Nucleophilic Substitution: The primary and secondary amino groups can participate in nucleophilic substitution reactions, typically with alkyl halides or acyl chlorides under basic conditions.[\[1\]](#)

Biological Mechanism of Action

The primary biological role of **2-(2-Aminoethylamino)ethanethiol** is cellular protection against damage from radiation and chemotherapy.

- Free Radical Scavenging: The thiol group reacts with and neutralizes reactive oxygen species (ROS), preventing damage to critical cellular components like DNA, proteins, and lipids.[1]
- Enzyme Inhibition: It has been shown to inhibit topoisomerase II α activity, which can affect DNA synthesis and cell cycle progression.[1]



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Caption: Mechanism of radioprotection by **2-(2-Aminoethylamino)ethanethiol**.

Experimental Protocols

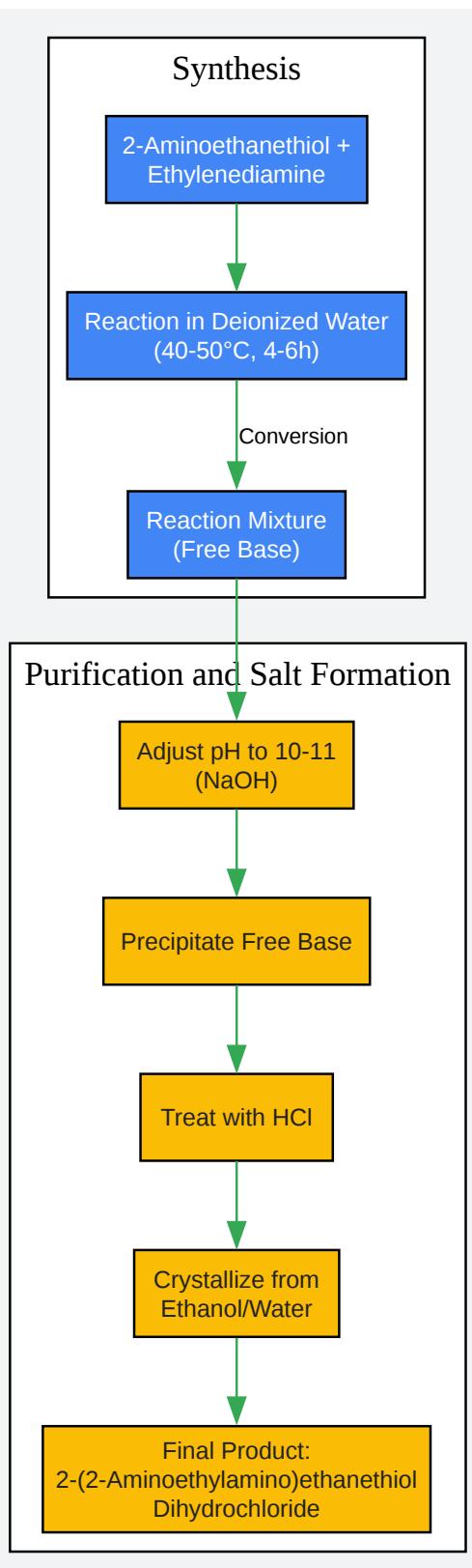
Detailed methodologies for the synthesis and analysis of **2-(2-Aminoethylamino)ethanethiol** and related compounds are provided below.

Synthesis Protocol

The synthesis of the dihydrochloride salt typically involves a two-step process: primary amine-thiol coupling followed by salt formation.[1]

- Primary Amine-Thiol Coupling:
 - React 2-aminoethanethiol with ethylenediamine in a molar ratio of 1:1.5.
 - The reaction is conducted in deionized water at 40–50°C for 4–6 hours.[1]

- A catalytic amount of triethylamine (0.5–1.0 mol%) can be used to reduce reaction time to 2–3 hours and improve yield.[1]
- Salt Formation and Purification:
 - Adjust the pH of the reaction mixture to 10–11 using sodium hydroxide to precipitate the free base.
 - Isolate the precipitate and treat it with hydrochloric acid to form the dihydrochloride salt.
 - Crystallize the product from an ethanol-water mixture (e.g., 3:1 v/v) to achieve a purity of ≥95%. [1]

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Caption: General workflow for the synthesis of **2-(2-Aminoethylamino)ethanethiol** dihydrochloride.

Protocol for Thiol Quantification (Ellman's Test)

The concentration of free thiol groups can be determined using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB). This is a standard colorimetric assay.[3]

- Reagent Preparation:
 - Reaction Buffer: Prepare a suitable buffer, such as 0.1 M sodium phosphate, pH 8.0.
 - DTNB Solution: Prepare a 4 mg/mL solution of DTNB in the reaction buffer.
 - Thiol Standard: Prepare a standard curve using a known thiol, such as L-cysteine.
- Assay Procedure:
 - Add 50 μ L of the DTNB solution to 2.5 mL of the reaction buffer in a cuvette.
 - Add the sample containing the thiol (e.g., **2-(2-Aminoethylamino)ethanethiol**) to the cuvette. The total volume should be consistent across all samples.
 - Mix and incubate at room temperature for 10-15 minutes.
 - Measure the absorbance at 412 nm using a spectrophotometer.[3]
- Calculation:
 - The concentration of thiol groups is calculated using the Beer-Lambert law ($A = \epsilon bc$), where the molar extinction coefficient (ϵ) for the TNB²⁻ product at 412 nm is 14,150 $M^{-1}cm^{-1}$.[3]

Protocol for pKa Determination of Thiols by Isothermal Titration Calorimetry (ITC)

ITC is a rapid and accurate method for determining the acid dissociation constant (pKa) of functional groups, including thiols.[4]

- Sample Preparation:
 - Prepare a solution of the thiol compound (e.g., **2-(2-Aminoethylamino)ethanethiol**) in a suitable buffer at a known concentration. The buffer should have a pKa well away from the expected pKa of the thiol.
 - Prepare a titrant solution of a strong base (e.g., NaOH) of known concentration.
- ITC Experiment:
 - Load the thiol solution into the sample cell of the ITC instrument and the NaOH solution into the injection syringe.
 - Perform a series of injections of the base into the thiol solution while monitoring the heat change.
- Data Analysis:
 - The resulting data (heat change per injection) is plotted against the molar ratio of base to thiol.
 - Fit the data to a suitable binding model to determine the enthalpy of ionization (ΔH_{ion}) and the pKa. The pKa is the pH at which half of the thiol groups are deprotonated.[4]

Protocol for Assessing Antioxidant Capacity (Photochemiluminescence - PCL)

The PCL assay measures the antioxidant capacity of a substance by quantifying its ability to inhibit a chemiluminescent reaction initiated by UV-generated free radicals.[5]

- Principle: The assay is based on the inhibition of the chemiluminescence produced by luminol, which is oxidized by superoxide radicals generated photochemically. Antioxidants in the sample scavenge these radicals, reducing the light emission.[5]
- Procedure:

- Prepare solutions of the antioxidant compound (e.g., **2-(2-Aminoethylamino)ethanethiol**) at various concentrations.
- In a suitable instrument (e.g., Photochem), mix the sample with the luminol reagent solution.
- Expose the mixture to UV radiation to initiate the radical reaction.
- Measure the light emission over time. The level of inhibition of light emission is directly correlated with the antioxidant capacity of the compound.[\[5\]](#)

- Quantification:
 - The antioxidant activity is often quantified by comparing the inhibition produced by the sample to that of a standard antioxidant, such as Trolox. Results can be expressed in Trolox equivalents.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling **2-(2-Aminoethylamino)ethanethiol** and its salts.

- Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[\[6\]](#) It is often associated with a strong, unpleasant odor (stench).[\[6\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.[\[6\]](#)[\[7\]](#)
- Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. It may be air-sensitive and incompatible with strong oxidizing agents.[\[2\]](#)[\[7\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[\[6\]](#)

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